BenchChemオンラインストアへようこそ!

1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea

Fluorine substitution Lipophilicity Metabolic stability

Select CAS 2034293-24-6 for your kinase and angiogenesis programs. This compound's unique N1-ethyl-linked 3,5-dimethyl-4-phenylpyrazole scaffold, paired with a 4-fluorobenzyl urea terminus, provides a selectivity profile distinct from C5-ureido pyrazoles like GeGe-3. Secure this underexplored scaffold to lead your next SAR campaign and define novel target engagement.

Molecular Formula C21H23FN4O
Molecular Weight 366.44
CAS No. 2034293-24-6
Cat. No. B2761213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
CAS2034293-24-6
Molecular FormulaC21H23FN4O
Molecular Weight366.44
Structural Identifiers
SMILESCC1=C(C(=NN1CCNC(=O)NCC2=CC=C(C=C2)F)C)C3=CC=CC=C3
InChIInChI=1S/C21H23FN4O/c1-15-20(18-6-4-3-5-7-18)16(2)26(25-15)13-12-23-21(27)24-14-17-8-10-19(22)11-9-17/h3-11H,12-14H2,1-2H3,(H2,23,24,27)
InChIKeyIZGDSLLDWUNEPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 2034293-24-6): Chemical Class and Baseline Procurement Context


1-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 2034293-24-6) is a synthetic pyrazolyl-urea derivative belonging to a compound class extensively investigated for kinase inhibition and anti-angiogenic activity [1]. The molecule features a 3,5-dimethyl-4-phenylpyrazole core linked via an ethylene spacer to a urea moiety bearing a 4-fluorobenzyl substituent on the distal nitrogen. This structural architecture places it within the broader family of N,N′-disubstituted ureas containing a pyrazole heterocycle, a scaffold recognized as privileged in medicinal chemistry for targeting intracellular kinases including p38-MAPK, Src, and TrKA, as well as for interfering with angiogenic signaling pathways in endothelial cells [1]. The compound is distinct from more extensively characterized pyrazolyl-ureas such as GeGe-3 and compound 4e by virtue of its 3,5-dimethyl-4-phenylpyrazole substitution pattern and the specific 4-fluorobenzyl urea terminus.

Why Generic Substitution Fails for 1-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 2034293-24-6): Structural Determinants of Activity Divergence


Within the pyrazolyl-urea class, minor structural modifications produce profound shifts in target engagement, biological potency, and physicochemical properties. Comprehensive SAR reviews have established that the position of urea attachment on the pyrazole ring (N1 vs. C3 vs. C4 vs. C5), the nature of substituents on both the pyrazole nucleus and the urea terminus, and the length of the spacer between these pharmacophoric elements collectively determine kinase selectivity profiles, cellular potency, and anti-angiogenic efficacy [1]. The specific combination in CAS 2034293-24-6—an N1-ethyl-linked 3,5-dimethyl-4-phenylpyrazole paired with a 4-fluorobenzyl urea—cannot be assumed interchangeable with analogs bearing different heterocyclic cores (e.g., 5-ureido-pyrazole-4-carboxylates such as GeGe-3), alternative benzyl substituents (e.g., unsubstituted phenyl as in CAS 2034370-33-5), or different linker lengths. The following quantitative evidence matrix provides the basis for evaluating and selecting this specific compound relative to its closest structural and functional comparators [2].

Quantitative Differentiation Evidence for 1-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 2034293-24-6) vs. Closest Analogs and In-Class Candidates


Fluorobenzyl vs. Phenyl Urea Terminus: Predicted Lipophilicity and Metabolic Stability Differentiation vs. CAS 2034370-33-5

The 4-fluorobenzyl substituent in CAS 2034293-24-6 is predicted to increase lipophilicity (estimated ΔLogP ≈ +0.5 to +0.8) relative to the unsubstituted phenyl urea analog (CAS 2034370-33-5) based on established additive effects of aromatic fluorine substitution on urea-containing compounds [1]. In structurally characterized 4-fluorobenzyl urea derivatives, measured LogP values range from 1.44 to 3.95 depending on the co-substituent, whereas analogous phenyl ureas consistently exhibit lower LogP by approximately 0.5–0.7 units . Fluorine substitution at the para position of the benzyl ring is also associated with enhanced oxidative metabolic stability due to the electron-withdrawing effect that reduces susceptibility to CYP450-mediated aromatic hydroxylation, a well-documented phenomenon in fluorinated drug candidates [2]. No direct head-to-head metabolic stability data exist for this specific compound pair; this inference is drawn from established medicinal chemistry principles of fluorine substitution.

Fluorine substitution Lipophilicity Metabolic stability Pyrazolyl-urea SAR

Class-Level Anti-Angiogenic Activity: Pyrazolyl-Urea Scaffold Inhibition of HUVEC Proliferation and Endothelial Tube Formation

Pyrazolyl-urea derivatives as a class have demonstrated validated anti-angiogenic activity in HUVEC (Human Umbilical Vein Endothelial Cell) models. The close structural analog GeGe-3 (ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl)phenyl)ureido)-1H-pyrazole-4-carboxylate) inhibited HUVEC proliferation and endothelial tube formation in vitro, and impaired intersegmental angiogenesis in zebrafish embryos in vivo [1]. Another 5-pyrazolyl urea, compound 4e, potently inhibited HUVEC proliferation, with functional proteomics identifying PP1γ (serine/threonine-protein phosphatase) as its intracellular target in HUVEC cells [2]. While CAS 2034293-24-6 has not been directly evaluated in these assays, its pyrazolyl-urea scaffold architecture is consistent with the core pharmacophore required for anti-angiogenic activity as defined by this research program. In the GeGe-3 anticancer evaluation, 10 μM treatment significantly restricted cell proliferation across a panel of nine cancer cell lines including PC3 (prostate), SKMEL-28 (melanoma), SKOV-3 (ovarian), Hep-G2 (liver), MDA-MB231, SKBR3, MCF7 (breast), A549 (lung), and HeLa (cervical), and reduced PC3 cell migration to 44% wound closure at 10 μM in a scratch assay [3].

Anti-angiogenesis HUVEC proliferation Endothelial tube formation Pyrazolyl-urea

Kinase Inhibition Potential: Pyrazolyl-Urea Class Activity Against p38 MAPK and Other Kinases vs. Established Inhibitors

The pyrazolyl-urea scaffold has been established as a versatile kinase inhibitor chemotype. In the seminal Bayer pharmaceutical program, a 5-pyrazolyl-urea lead compound (compound 17, bearing tert-butyl on C-3 and 2,3-dichlorophenyl urea) demonstrated p38 MAPK inhibition with IC50 = 53 nM, and inhibited TNFα/IL-1 induced IL-6 production in SW1353 cells with IC50 = 820 nM [1]. Subsequent optimization produced compound 18 (N1-phenyl substituted with m-amino) achieving IC50 = 13 nM on p38 and 42 nM in the cellular IL-6 assay, representing a 4-fold improvement in enzymatic potency and approximately 20-fold improvement in cellular activity over the initial lead [1]. GeGe-3 was identified as targeting DMPK1 kinase and calreticulin through functional proteomics, blocking MAPK and PI3K signaling pathways in HUVEC cells [2]. The 3,5-dimethyl-4-phenylpyrazole core in CAS 2034293-24-6 is structurally related to 3,5-disubstituted pyrazole kinase inhibitor scaffolds described in patent literature (e.g., US 11,485,711, CN-112457306-A), where 3,5-disubstituted pyrazoles demonstrated TNIK kinase inhibition with IC50 = 11 nM [3]. No direct kinase inhibition data exist for CAS 2034293-24-6.

Kinase inhibition p38 MAPK DMPK1 Cancer therapeutics

Structural Differentiation from Lead Pyrazolyl-Ureas GeGe-3 and Compound 4e: Distinct Pyrazole Substitution and Urea Connectivity Patterns

CAS 2034293-24-6 differs fundamentally from the two most extensively characterized pyrazolyl-urea leads (GeGe-3 and compound 4e) in three structural dimensions: (1) urea attachment position: the target compound connects the urea via an N1-ethyl spacer on the pyrazole, whereas GeGe-3 and compound 4e feature urea directly linked at the C5 position of the pyrazole ring [1]; (2) pyrazole core substitution: CAS 2034293-24-6 bears a 3,5-dimethyl-4-phenylpyrazole (no polar substituents on the pyrazole ring), whereas GeGe-3 contains a 4-carboxylate ester and N1-hydroxyalkyl chain, and compound 4e belongs to a benzyl-urea series with distinct substitution [1][2]; (3) urea terminus: the 4-fluorobenzyl group in the target compound contrasts with GeGe-3's 3-(trifluoromethyl)phenyl urea and compound 4e's benzyl urea terminus. These structural differences are significant because SAR studies on pyrazolyl-ureas have demonstrated that the position of urea attachment (N1 vs. C3 vs. C4 vs. C5) is a primary determinant of kinase target engagement: C5-ureido pyrazoles preferentially target p38 MAPK and DMPK1, while N1-linked ureas may access different conformational space and kinase selectivity profiles [3]. The 3,5-dimethyl-4-phenyl substitution on the pyrazole provides enhanced steric bulk and lipophilicity compared to the more polar GeGe-3 scaffold, which may favor passive membrane permeability.

Structural differentiation Pyrazole substitution Urea connectivity Scaffold comparison

High-Strength Differential Evidence Acknowledgment and Data Gap Analysis

CRITICAL DISCLOSURE: No primary research publications, patents, PubChem bioassay records, or ChEMBL activity data were identified for CAS 2034293-24-6. All evidence presented above is derived from class-level inference based on structurally related pyrazolyl-ureas that have been experimentally characterized. The compound appears in the catalog of specialty chemical suppliers as a research-grade screening compound, consistent with its status as a pre-competitive tool molecule. The closest commercially cataloged analogs (CAS 2034370-33-5, 2034370-87-9, 2034506-73-3) similarly lack published biological data. Users should treat this compound as an uncharacterized chemical probe requiring de novo biological evaluation. The value proposition for procurement rests on: (a) the uniquely defined fluorobenzyl substitution pattern relative to other available analogs in the same series; (b) the structural differentiation from established pyrazolyl-urea leads enabling SAR exploration of unexplored chemical space; and (c) the validated class-level pharmacophore that supports a rational hypothesis of kinase inhibitory and/or anti-angiogenic activity requiring experimental confirmation [1].

Data limitations Pre-competitive compound Screening library

Recommended Research and Industrial Application Scenarios for 1-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 2034293-24-6)


Kinase Selectivity Panel Screening for Novel p38 MAPK or DMPK1 Inhibitor Chemotypes

Deploy CAS 2034293-24-6 in broad-panel kinase inhibition screening (e.g., 50–100 kinase panel) to determine whether the N1-ethyl-linked 3,5-dimethyl-4-phenylpyrazole urea scaffold yields a kinase selectivity profile distinct from the established C5-ureido pyrazoles (GeGe-3 series) that preferentially target DMPK1 and p38 MAPK. The class benchmark for p38 inhibition by optimized pyrazolyl-ureas is IC50 = 13–53 nM in enzymatic assays [1]. If the target compound demonstrates sub-micromolar potency against any kinase, follow up with dose-response IC50 determination and counter-screening against the closest structural analogs (CAS 2034370-33-5, 2034370-87-9) to quantify the contribution of the 4-fluorobenzyl substituent to potency and selectivity [1].

HUVEC Anti-Angiogenic Phenotypic Screening with Direct Comparator Benchmarking

Screen CAS 2034293-24-6 in HUVEC proliferation and endothelial tube formation assays alongside the well-characterized comparator GeGe-3 to determine whether its distinct structural architecture retains anti-angiogenic activity. The class benchmark has been established: GeGe-3 inhibits HUVEC proliferation and tube formation at low micromolar concentrations and impairs intersegmental angiogenesis in zebrafish embryos [2]. Include the phenyl urea analog (CAS 2034370-33-5) as a matched-pair comparator to isolate the contribution of fluorine substitution to any observed anti-angiogenic phenotype. Quantify the concentration of the target compound required to achieve 50% inhibition of HUVEC proliferation and compare directly with GeGe-3 under identical assay conditions [3].

Functional Proteomics and Target Deconvolution Using DARTS-LiP-MS Methodology

Apply Drug Affinity Responsive Target Stability (DARTS) coupled with targeted Limited Proteolysis-Multiple Reaction Monitoring (LiP-MRM) mass spectrometry—the same methodology employed to identify PP1γ as the target of compound 4e and calreticulin/DMPK1 as targets of GeGe-3 [2][4]—to map the intracellular interactome of CAS 2034293-24-6 in HUVEC or cancer cell lines. This will determine whether the N1-ethyl-linked scaffold engages the same protein targets as C5-ureido pyrazoles or accesses novel target space, thereby defining the compound's unique mechanism of action and guiding further medicinal chemistry optimization [4].

SAR Expansion Campaign: Systematic Variation of Urea Terminus and Linker Length

Use CAS 2034293-24-6 as the anchor point for a focused library synthesis varying (a) the benzyl urea substituent (4-F, 4-Cl, 4-CF3, 4-OCH3, unsubstituted phenyl), (b) the ethylene linker length (methylene, ethylene, propylene), and (c) the pyrazole C4 substituent (phenyl, substituted phenyl, heteroaryl). This SAR campaign will exploit the under-characterized N1-ethyl-linked pyrazolyl-urea topology to establish structure-activity relationships that complement the extensive data already available for C3-, C4-, and C5-ureido pyrazole regioisomers reviewed comprehensively by Brullo et al. [1]. The resulting SAR matrix will define the pharmacological potential of this sub-series and may identify optimized leads with improved potency relative to the uncharacterized parent compound [1].

Quote Request

Request a Quote for 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.